BenchChemオンラインストアへようこそ!

Irt-102

Opioid receptor pharmacology Ligand binding affinity Enkephalin selectivity

IRT-102 (Met-Enkephalin) is the sole endogenous opioid that acts as cognate ligand for OGFr (ζ-opioid receptor), a nuclear receptor distinct from classical µ, δ, and κ opioid receptors. Unlike Leu-enkephalin or synthetic agonists, IRT-102 uniquely activates the OGF-OGFr-p16/p21 axis to inhibit DNA synthesis and cell proliferation. Phase II trials in chemotherapy-refractory pancreatic cancer demonstrated a 3.1-fold median survival increase (65.5 vs 21 days, p<0.001) with a 53% clinical benefit rate. With Ki values of 0.65 nM (δ) and 1.7 nM (µ), it is the highest-affinity endogenous enkephalin for δ-receptor studies, with negligible κ-cross-reactivity (Ki>1,000 nM). Essential for protocols requiring selective OGFr pathway activation without classical opioid receptor signaling. Supplied at ≥98% purity for reproducible cancer biology, immunology, and opioid pharmacology research.

Molecular Formula C27H35N5O7S
Molecular Weight 573.7 g/mol
CAS No. 58569-55-4
Cat. No. B1676343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrt-102
CAS58569-55-4
Synonyms5 Methionine Enkephalin
5-Methionine Enkephalin
Enkephalin, 5-Methionine
Enkephalin, Methionine
Met Enkephalin
Met(5)-Enkephalin
Met-Enkephalin
Methionine Enkephalin
Molecular FormulaC27H35N5O7S
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C27H35N5O7S/c1-40-12-11-21(27(38)39)32-26(37)22(14-17-5-3-2-4-6-17)31-24(35)16-29-23(34)15-30-25(36)20(28)13-18-7-9-19(33)10-8-18/h2-10,20-22,33H,11-16,28H2,1H3,(H,29,34)(H,30,36)(H,31,35)(H,32,37)(H,38,39)
InChIKeyYFGBQHOOROIVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IRT-102 (CAS 58569-55-4) Compound Procurement Guide: Identity, Synonyms, and Baseline Characteristics


IRT-102, registered under CAS Number 58569-55-4, is chemically identical to Methionine Enkephalin (Met-Enkephalin; MENK), also designated as Opioid Growth Factor (OGF). It is an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Met-OH (molecular formula C₂₇H₃₅N₅O₇S, molecular weight 573.66 g/mol) . The compound belongs to the enkephalin class of endogenous opioid peptides and is derived from proteolytic cleavage of proenkephalin. IRT-102 functions as a dual agonist at δ-opioid receptors (Ki = 0.65 nM) and µ-opioid receptors (Ki = 1.7 nM), with negligible affinity for κ-opioid receptors (Ki > 1,000 nM) . It has been advanced to Phase 2 clinical trials for pancreatic cancer, hepatocellular carcinoma, and ovarian cancer under the development codes IRT-102, IRT-101, INNO-105, and STAT-401 [1] [2].

Why Generic Enkephalin Substitution Fails: Critical Differentiation of IRT-102 (Met-Enkephalin) from Class Analogs


Superficial equivalence among endogenous opioid pentapeptides is misleading for scientific procurement. Although Met-enkephalin (IRT-102) and Leu-enkephalin differ structurally by only a single C-terminal amino acid residue (methionine vs. leucine), this substitution drives a 6.2-fold difference in δ-opioid receptor binding affinity and a 2-fold difference in µ-receptor affinity . More fundamentally, Met-enkephalin is the only endogenous opioid peptide that functions as the cognate ligand for the Opioid Growth Factor Receptor (OGFr/ζ-opioid receptor), a nuclear receptor structurally distinct from classical µ, δ, and κ opioid receptors; neither Leu-enkephalin, β-endorphin, nor any exogenous opioid engages this pathway to inhibit DNA synthesis and cell proliferation [1] [2]. Consequently, substituting IRT-102 with Leu-enkephalin, β-endorphin, or synthetic enkephalin analogs within cancer biology or immunotherapy protocols will not replicate the OGF-OGFr-mediated cytostatic, anti-angiogenic, or Treg-inhibitory activities that define the therapeutic identity of this compound [2].

IRT-102 (Met-Enkephalin) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


δ- and µ-Opioid Receptor Binding Affinity: Met-Enkephalin vs. Leu-Enkephalin Head-to-Head Comparison

Met-enkephalin (IRT-102) exhibits substantially higher binding affinity at both δ- and µ-opioid receptors compared to its closest endogenous congener, Leu-enkephalin. At the δ-opioid receptor, Met-enkephalin binds with Ki = 0.65 nM versus 4.0 nM for Leu-enkephalin, representing a 6.2-fold affinity advantage . At the µ-opioid receptor, the Ki values are 1.7 nM and 3.4 nM respectively, a 2.0-fold difference . Both peptides are highly selective for δ- and µ- over κ-opioid receptors (Ki > 1,000 nM). These binding data are derived from radioligand displacement assays using recombinant human opioid receptors.

Opioid receptor pharmacology Ligand binding affinity Enkephalin selectivity

Functional Potency in Sympathetic Nerve Transmission: Met-Enkephalin 1.4-Fold More Active than Leu-Enkephalin in Mouse Vas Deferens

In a classical ex vivo functional assay using electrically stimulated mouse vas deferens, both Met-enkephalin and Leu-enkephalin inhibited contractions at concentrations of 10⁻⁸–10⁻⁷ M, but Met-enkephalin demonstrated 1.4-fold greater inhibitory potency than Leu-enkephalin [1]. This functional potency ratio, measured at the tissue level, integrates receptor binding, intrinsic efficacy, and local peptide degradation, providing a physiologically relevant ranking of the two enkephalins. The inhibitory effect was reversed by the opioid antagonist nalorphine (10⁻⁶ M), confirming opioid receptor mediation [1]. Both peptides also decreased high-potassium-induced [³H]-norepinephrine release from vas deferens at 10⁻⁷–10⁻⁵ M, further corroborating presynaptic opioid receptor engagement [1].

Functional pharmacology Ex vivo tissue assay Enkephalin potency ranking

OGF-OGFr Pathway Exclusivity: Met-Enkephalin Is the Sole Endogenous Opioid That Inhibits Pancreatic Cancer Cell Proliferation

A definitive finding by Zagon et al. (2005) demonstrated that OGF (Met-enkephalin), but no other endogenous or exogenous opioid, altered pancreatic cancer growth in tissue culture [1]. This exclusivity arises because Met-enkephalin is the only endogenous opioid peptide that functions as a cognate ligand for the Opioid Growth Factor Receptor (OGFr), a nuclear receptor structurally distinct from classical µ, δ, and κ opioid receptors [2]. OGF-OGFr binding upregulates the cyclin-dependent kinase inhibitors p16(INK4a) and p21(WAF1/CIP1), stalling cell cycle progression from G₀/G₁ to S phase [2]. Neither Leu-enkephalin, β-endorphin, dynorphin, nor exogenous opioids such as morphine replicate this antiproliferative signaling. At 10⁻⁶ M, OGF reduced MIA PaCa-2 pancreatic cancer cell number by approximately 46% within 48 hours when combined with gemcitabine (10⁻⁸ M), and the antiproliferative effect was completely reversible and naloxone-sensitive [1].

Opioid growth factor receptor Cancer cell proliferation Endogenous opioid selectivity

Clinical Survival Benefit in Advanced Pancreatic Cancer: OGF Biotherapy Triples Median Survival vs. Untreated Controls

In a prospective Phase II open-label clinical trial (n = 24), patients with advanced pancreatic cancer who had failed standard chemotherapy and received weekly OGF (Met-enkephalin) at 250 µg/kg intravenously achieved a median survival of 65.5 days, compared to 21 days for untreated historical controls – a 3.1-fold improvement (p < 0.001) [1]. The clinical benefit response rate was 53% for OGF-treated patients, substantially exceeding the historical response rates of gemcitabine (23.8%) and 5-fluorouracil (4.8%) [1]. Among patients surviving more than 8 weeks, 62% showed either tumor size decrease or stabilization by CT imaging [1]. Critically, no adverse effects on hematologic or blood chemistry parameters were recorded, and quality of life surveys trended toward improvement [1]. For context, gemcitabine – the standard-of-care chemotherapeutic for advanced pancreatic cancer – provides a mean survival of only 5.6 months [2].

Pancreatic cancer Clinical survival Opioid growth factor biotherapy Phase II clinical trial

Unique Immunomodulatory Mechanism: Met-Enkephalin Selectively Inhibits Treg Cells While Expanding Effector Lymphocyte Populations

Met-enkephalin (MENK) at 10⁻¹² M exerts a unique dual immunomodulatory profile: it strongly inhibits CD4⁺CD25⁺ regulatory T cells (Tregs) while simultaneously stimulating proliferation of CD8⁺ cytotoxic T cells, NK cells, NKT cells, and γδT cells in human peripheral blood lymphocyte cultures [1] [2]. In a study of 50 cancer patients, MENK treatment produced statistically significant reductions in Treg populations with concomitant expansion of other lymphocyte subpopulations [2]. In a separate direct comparison, MENK achieved expansion of effector lymphocyte subsets by inhibiting Tregs – a mechanism described as "unique" and not replicated by the canonical T-cell-activating cytokines IL-2 or IFN-γ, which broadly stimulate both effector and regulatory populations [1]. In preclinical sarcoma models (S180 tumor-bearing mice), MENK delayed tumor development and downregulated Treg levels in vivo [3].

Cancer immunotherapy Regulatory T cells NK cell activation Lymphocyte subpopulations

Synergistic Tumor Growth Inhibition: OGF Combined with Gemcitabine Achieves Greater Reduction than Either Agent Alone in Pancreatic Cancer Xenografts

In MIA PaCa-2 pancreatic adenocarcinoma xenografts in athymic nude mice, the combination of OGF (10 mg/kg daily) with gemcitabine (120 mg/kg every 3 days) produced tumor size reductions of 70% compared to OGF monotherapy and 63% compared to gemcitabine monotherapy on day 45 post-tumor inoculation [1]. Tumor volumes in the combination group were significantly decreased from controls beginning on day 8, whereas significant reductions were observed only from day 14 (OGF alone) and day 12 (gemcitabine alone) [1]. Tumor weight was reduced from control levels by 36–85% across OGF and/or gemcitabine groups, with the combination achieving the greatest effect [1]. In vitro, the combination of OGF (10⁻⁶ M) and gemcitabine (10⁻⁸ M) reduced MIA PaCa-2 cell number by 46% from control levels within 48 hours, exceeding the individual agent effects; the same combination also repressed growth of the PANC-1 pancreatic cancer cell line [1].

Combination cancer therapy Pancreatic adenocarcinoma xenograft Gemcitabine synergy Tumor volume reduction

IRT-102 (Met-Enkephalin) Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Pancreatic Cancer Biotherapy: Post-Chemotherapy Single-Agent or Gemcitabine-Combination Protocols

Supported by Phase II clinical evidence showing a 3.1-fold median survival increase (65.5 vs. 21 days, p < 0.001) and a 53% clinical benefit response rate in chemotherapy-refractory pancreatic cancer [1], IRT-102 is indicated for preclinical and clinical protocols evaluating OGF biotherapy as a second-line treatment for advanced pancreatic adenocarcinoma. The demonstrated synergy with gemcitabine in xenograft models – yielding 70% greater tumor reduction than OGF alone and 63% greater than gemcitabine alone [2] – supports combination regimen designs where standard gemcitabine (mean survival 5.6 months [3]) is augmented with OGF biotherapy. Procurement is appropriate for academic and industry research programs targeting the OGF-OGFr-p16/p21 axis in pancreatic ductal adenocarcinoma.

OGF-OGFr Signaling Pathway Dissection and Cell Cycle Regulation Studies

As the only endogenous opioid that functions as a cognate ligand for OGFr – a nuclear receptor structurally distinct from classical µ, δ, and κ opioid receptors [1] – IRT-102 is uniquely suited for mechanistic studies of the OGF-OGFr axis. The pathway operates through upregulation of cyclin-dependent kinase inhibitors p16(INK4a) and p21(WAF1/CIP1), stalling G₀/G₁-to-S phase transition and inhibiting DNA synthesis [1]. Because OGF, but no other endogenous or exogenous opioid, alters pancreatic cancer growth in tissue culture [2], IRT-102 is the indispensable reagent for experiments requiring selective activation of this growth-regulatory pathway without cross-activation of classical opioid receptor-mediated signaling.

Tumor Immunology: Treg-Targeted Immunomodulation and NK Cell Recruitment in the Tumor Microenvironment

IRT-102 exerts a unique immunomodulatory profile – strongly inhibiting CD4⁺CD25⁺ Tregs while stimulating CD8⁺ T cells, NK cells, NKT cells, and γδT cells at 10⁻¹² M [1] – a mechanism not replicated by IL-2 or IFN-γ. This selective Treg inhibition, confirmed in peripheral blood lymphocytes from 50 cancer patients and in S180 sarcoma-bearing mice [2] [3], makes IRT-102 a preferred reagent for tumor microenvironment studies investigating Treg-depletion strategies. The compound's ability to recruit NK cells to tumors, as documented by the IUPHAR/BPS Guide to Immunopharmacology [4], further supports its use in innate immunity and cancer immunosurveillance research.

Delta/Mu Opioid Receptor Pharmacology: High-Affinity Endogenous Ligand for Receptor Binding and Signaling Studies

With Ki values of 0.65 nM (δ) and 1.7 nM (µ) – representing 6.2-fold and 2.0-fold higher affinity respectively than Leu-enkephalin [1] [2] – IRT-102 serves as the highest-affinity endogenous enkephalin ligand for δ-opioid receptor binding studies. Its negligible κ-receptor affinity (Ki > 1,000 nM) and 1.4-fold greater functional potency than Leu-enkephalin in tissue assays [3] make it the optimal endogenous comparator for opioid receptor pharmacology experiments requiring defined δ/µ-selectivity with minimal κ cross-reactivity. Researchers characterizing novel synthetic opioid ligands should include Met-enkephalin as the endogenous reference standard for δ-preferring and µ-preferring binding assays.

Quote Request

Request a Quote for Irt-102

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.